REACTION_SMILES
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[C:14]([O:15][BH-:16]([O:17][C:18](=[O:19])[CH3:20])[O:21][C:22](=[O:23])[CH3:24])(=[O:25])[CH3:26].[CH3:1][CH2:2][CH2:3][NH2:4].[CH3:5][C:6]1([CH3:13])[O:7][CH2:8][CH:9]([CH:11]=[O:12])[O:10]1.[Cl:28][CH2:29][CH2:30][Cl:31].[Na+:27]>>[CH3:1][CH2:2][CH2:3][NH:4][CH2:11][CH:9]1[CH2:8][O:7][C:6]([CH3:5])([CH3:13])[O:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OCC(C=O)O1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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CCCNCC1COC(C)(C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |